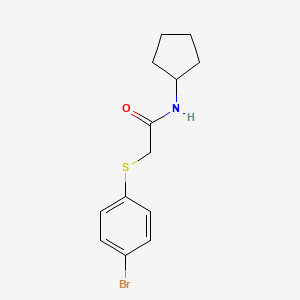
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide typically involves the following steps:
Formation of 4-bromothiophenol: This can be synthesized via the reduction of 4-bromo-benzenesulfonyl chloride using red phosphorus and iodine in an acidic solution.
Thioether Formation: The 4-bromothiophenol is then reacted with an appropriate acetamide derivative under basic conditions to form the thioether linkage.
Cyclopentyl Substitution: The final step involves the substitution of the acetamide group with a cyclopentyl group, typically using cyclopentylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Phenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing thioether and acetamide functionalities.
Material Science: It may be used in the development of new materials with specific electronic or optical properties due to the presence of the bromophenyl group.
作用機序
The mechanism of action of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their function and leading to antimicrobial or anticancer effects . The exact molecular pathways would depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-Bromothiophenol: A simpler compound that serves as a precursor in the synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide.
Uniqueness
This compound is unique due to its combination of a bromophenyl group, thioether linkage, and cyclopentylacetamide moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
生物活性
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is a compound with notable biological activity, particularly as an inhibitor of voltage-gated sodium channels. This article delves into its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromophenyl group, a thioether linkage, and a cyclopentyl moiety. Its chemical formula includes carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The presence of these functional groups plays a crucial role in its biological activity.
Inhibition of Voltage-Gated Sodium Channels
Research indicates that this compound primarily acts as an inhibitor of the Nav 1.7 sodium channel, which is integral to pain signaling pathways. This inhibition suggests potential applications in analgesic drug development, offering a novel approach to pain management without the adverse effects commonly associated with traditional analgesics.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that require careful control of reaction conditions to optimize yield and purity. Key synthetic routes include:
- Nucleophilic Substitution : Utilizing the thioether bond for further functionalization.
- Hydrolysis Reactions : Modifying the acetamide group to enhance biological activity.
Interaction Studies
Molecular docking studies have shown that this compound has favorable binding interactions within the Nav 1.7 channel's binding site. These interactions are crucial for understanding its pharmacological profile and guiding further development.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound. The table below summarizes some related compounds and their features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)-N-pentylacetamide | Similar acetamide structure | Longer alkyl chain may affect lipophilicity |
| 2-(4-Chlorophenyl)-N-cyclopentylacetamide | Chlorine substituent instead of bromine | Potential differences in biological activity |
| N-Cyclopentyl-2-thiophenecarboxamide | Thiophene ring instead of phenyl | Different electronic properties due to thiophene |
| 2-(4-Methylphenyl)-N-cyclopentylacetamide | Methyl substituent on phenyl | Variability in steric effects |
Case Studies and Research Findings
Recent studies have focused on the biological activities of related compounds, particularly chloroacetamides, which have shown varied antimicrobial potential based on their structural modifications . The findings suggest that halogenated phenyl rings enhance lipophilicity, allowing for better membrane penetration and increased efficacy against pathogens.
特性
分子式 |
C13H16BrNOS |
|---|---|
分子量 |
314.24 g/mol |
IUPAC名 |
2-(4-bromophenyl)sulfanyl-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16BrNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
InChIキー |
UIDVVTXJVZDLHU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















